molecular formula C16H19NO5S B2391343 (2,5-Dimethylfuran-3-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone CAS No. 1795492-37-3

(2,5-Dimethylfuran-3-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone

Cat. No.: B2391343
CAS No.: 1795492-37-3
M. Wt: 337.39
InChI Key: UJPNOTYMDUJCEP-UHFFFAOYSA-N
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Description

. This compound features a furan ring substituted with dimethyl groups and a pyrrolidine ring linked via a methanone bridge, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylfuran-3-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of (Z)-3-methylpent-2-en-4-yn-1-ol, followed by sulfonylation and subsequent coupling with a pyrrolidine derivative . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylfuran-3-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone undergoes several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.

    Reduction: The methanone bridge can be reduced to form alcohol derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include oxygenated furan derivatives, alcohols, and various substituted pyrrolidine compounds. These products can be further utilized in different chemical syntheses and applications .

Scientific Research Applications

(2,5-Dimethylfuran-3-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which (2,5-Dimethylfuran-3-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylfuran: A simpler furan derivative used in similar chemical reactions and applications.

    Furan-2-ylmethyl sulfone: Shares the sulfonyl group and furan ring but lacks the pyrrolidine moiety.

    Pyrrolidin-1-yl methanone: Contains the pyrrolidine ring and methanone bridge but lacks the furan substituents.

Uniqueness

(2,5-Dimethylfuran-3-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5S/c1-11-8-15(12(2)22-11)16(18)17-6-5-14(9-17)23(19,20)10-13-4-3-7-21-13/h3-4,7-8,14H,5-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPNOTYMDUJCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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